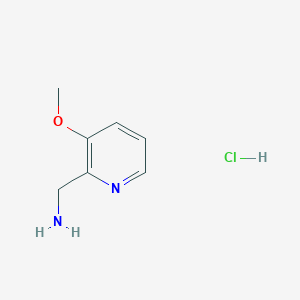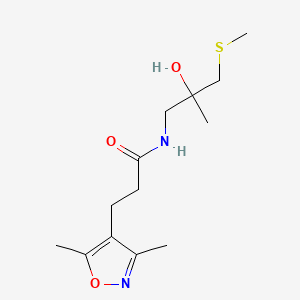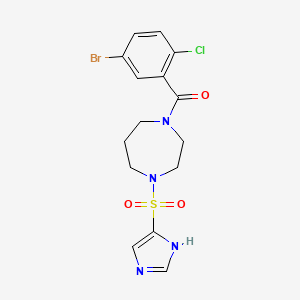
2,5-Dimethyl-4-(1,2,5-thiadiazole-3-carbonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,5-Dimethyl-1,3,4-thiadiazole” is a chemical compound with the molecular formula C₄H₆N₂S and a molar mass of 114.17 g/mol . It’s used for synthesis in various applications .
Molecular Structure Analysis
The molecular structure of “2,5-Dimethyl-1,3,4-thiadiazole” consists of a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. The two carbon atoms are each bonded to a methyl group .Physical And Chemical Properties Analysis
“2,5-Dimethyl-1,3,4-thiadiazole” is a solid substance with a boiling point of 202 °C (1013 hPa) and a melting point of 61 - 64 °C .Wissenschaftliche Forschungsanwendungen
Antitubercular and Antifungal Activity
Compounds related to 2,5-Dimethyl-4-(1,2,5-thiadiazole-3-carbonyl)morpholine have been synthesized and evaluated for their antitubercular and antifungal activities. For instance, derivatives of 1,3,4-thiadiazole were prepared and displayed promising antitubercular and antifungal properties, indicating their potential as therapeutic agents in combating infectious diseases caused by fungi and Mycobacterium tuberculosis (Syed, Kallanagouda, & Alegaon, 2013).
Crystal Structure Analysis
The crystal structure of closely related compounds has been determined, providing insights into their molecular geometry, which is crucial for understanding their interaction mechanisms with biological targets. Such analyses are fundamental in drug design, allowing researchers to modify the molecular structure for enhanced activity or reduced toxicity (Malinovskii et al., 2000).
Antibacterial Screening and DNA Cleavage
The synthesis of derivatives involving the 1,2,5-thiadiazole moiety and their in vitro antibacterial activities against Mycobacteria tuberculosis highlight their potential in addressing antibiotic resistance. Molecular docking studies further elucidate the inhibition mechanisms, suggesting these compounds' suitability for medicinal applications (Mali, Sawant, Chaudhari, & Mandewale, 2019).
Chemical Synthesis Applications
The utility of dimethylformamide (DMF) as a source of carbon monoxide in palladium-catalyzed aminocarbonylations highlights the versatility of morpholine derivatives in synthetic organic chemistry. Such processes facilitate the efficient synthesis of aryl amides, which are pivotal in pharmaceutical manufacturing (Wan, Alterman, Larhed, & Hallberg, 2002).
Fungicidal Activity and Plant Immunity Stimulation
Innovative cinnamamide morpholine derivatives exhibiting fungicidal activity and the ability to stimulate plant innate immunity present a dual-function approach to plant protection. Such compounds not only combat fungal pathogens but also enhance the plant's defensive mechanisms, offering a promising strategy for sustainable agriculture (Chen et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2,5-dimethylmorpholin-4-yl)-(1,2,5-thiadiazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-6-5-14-7(2)4-12(6)9(13)8-3-10-15-11-8/h3,6-7H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMQGCCZPWFVJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)C2=NSN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-4-(1,2,5-thiadiazole-3-carbonyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2E)-3-[(1,3,4-thiadiazol-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B2874044.png)
![N-(4-ethylphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2874047.png)

![5-(4-Ethoxy-phenyl)-7-methyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2874050.png)
![8-(3-hydroxypropyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2874051.png)
![N-[2-(3-Fluoropyridin-2-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2874053.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2874054.png)
![N,4-diisobutyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2874055.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2874058.png)



![3,4-dimethyl-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2874063.png)
